
Bismuth;potassium;tetraiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth potassium tetraiodide is a compound with the molecular formula BiI4K . It is used in certain antimicrobial products .
Chemical Reactions Analysis
Bismuth compounds typically react with ammonia and sodium hydroxide to produce a precipitate of Bi(OH)3 . They also react with halogens to form respective bismuth(III) trihalides .Physical And Chemical Properties Analysis
Bismuth is a metalloid with no useful mechanical properties. It is mainly used as an alloying component in fusible alloys . Bismuth potassium tetraiodide is a red, crystalline substance with a melting point of 338°C and a boiling point of 440°C.Scientific Research Applications
Therapeutic Applications
Bismuth-based compounds, including Bismuth;potassium;tetraiodide, have been extensively used in medicine for treating gastrointestinal disorders such as dyspepsia, gastric ulcers, and H. pylori infections. The unique chemistry of bismuth allows for the development of novel compounds that can treat a wide range of microbial infections .
Diagnostic Imaging
Due to its high atomic number, bismuth is an excellent contrast agent in X-ray imaging. Bismuth;potassium;tetraiodide can be used in the formulation of contrast media for better visualization of internal body structures during radiographic procedures .
Cancer Therapy
Bismuth nanoparticles, which can be derived from Bismuth;potassium;tetraiodide, show promise in cancer therapy. They can be used for photothermal and radiation therapy, taking advantage of bismuth’s high X-ray attenuation coefficient for targeted treatment .
Biosensing
Bismuth-based nanoparticles have applications in biosensing due to their physicochemical properties. They can be used to detect biological molecules or pathogens with high sensitivity and specificity .
Drug Delivery
Bismuth;potassium;tetraiodide can be utilized in the development of drug delivery systems. Its nanoparticles can be engineered to carry therapeutic agents to specific sites in the body, improving the efficacy and reducing the side effects of drugs .
Tissue Engineering
The regenerative properties of bismuth-based compounds make them suitable for tissue engineering applications. They can be used to develop scaffolds that promote the growth and repair of tissues .
Antimicrobial Activity
Bismuth compounds have demonstrated significant antimicrobial activity. Bismuth;potassium;tetraiodide can be part of formulations used to combat multidrug-resistant bacterial strains .
Electrical Properties for Solid-State Devices
Research suggests that Bismuth potassium iodide, a component of Bismuth;potassium;tetraiodide, exhibits interesting electrical properties. It could be a potential material for solid-state ionic conductors, valuable in developing next-generation batteries and other electrochemical devices.
Mechanism of Action
Target of Action
Bismuth compounds, such as Bismuth Potassium Tetraiodide, primarily target Helicobacter pylori (H. pylori) . H. pylori is a Gram-negative microaerophilic bacterium that infects around half of the population worldwide . The long-term colonization of H. pylori in the stomach causes various gastric diseases, including gastritis, peptic ulcerations, and gastric carcinoma .
Mode of Action
Bismuth compounds are very effective in the treatment of gastroduodenal disorders and appear to act via several mechanisms . It is uncertain whether they affect pepsin secretion, but they do inhibit peptic activity . Bismuth was found to bind to HpFur protein at the S1 site and induce oligomerization state changes, resulting in disrupted DNA-binding capability .
Biochemical Pathways
The proteome work and in vitro studies all supported that enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion are the principal mechanisms underlying the actions of bismuth against H. pylori . Proteomic analysis revealed that nearly 10 enriched pathways of carbohydrate metabolism, such as glycolysis, the pentose phosphate pathway, and the citric acid cycle (TCA), were significantly inhibited upon treatment with bismuth-based drugs .
Pharmacokinetics
A single-center open two-cycle trial was conducted on 12 healthy subjects who received a single oral dose of 120 mg of bismuth potassium citrate . The plasma concentration of bismuth was determined using a validated inductively coupled plasma mass spectrometry (ICP‒MS) method . The results showed that the half-life of the formulation of bismuth potassium citrate capsules was 6.6 h, and the maximum plasma concentration reached 0.5 h after administration, with a maximum plasma concentration of 25.6 ng/mL . The AUC 0–t and AUC 0–∞ were 96.3 and 117.8 h·ng/mL, respectively .
Result of Action
The result of the action of Bismuth Potassium Tetraiodide is the effective treatment of gastroduodenal disorders . It is also used in combination with other drugs to treat H. pylori infection . The compound’s action results in the inhibition of peptic activity, disruption of DNA-binding capability, and significant inhibition of carbohydrate metabolism pathways .
Action Environment
The action of Bismuth Potassium Tetraiodide is influenced by environmental factors. Similarly, the safety of oral administration of 120 mg of bismuth potassium citrate formulations to healthy subjects was good .
properties
IUPAC Name |
bismuth;potassium;tetraiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.4HI.K/h;4*1H;/q+3;;;;;+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBIUAZBGHXJDM-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[I-].[I-].[I-].[I-].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiI4K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.6966 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39775-75-2, 41944-01-8 |
Source


|
| Record name | Potassium tetraiodobismuthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039775752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth potassium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041944018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapotassium heptaiodobismuthate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

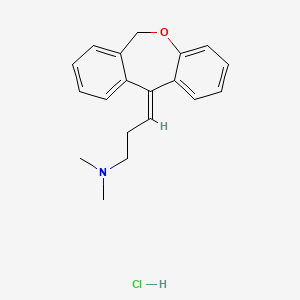
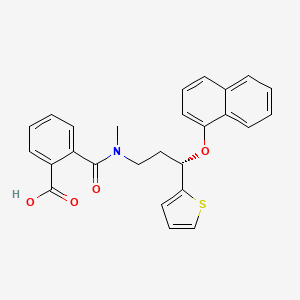

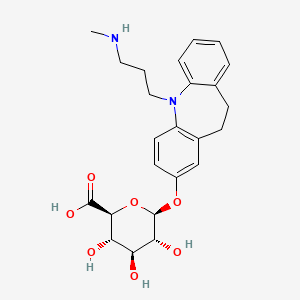

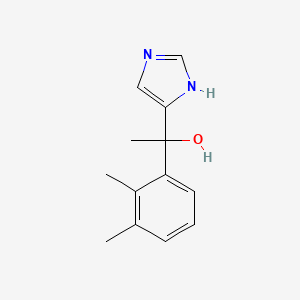
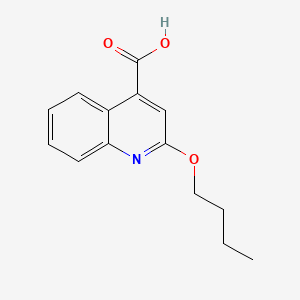



![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)